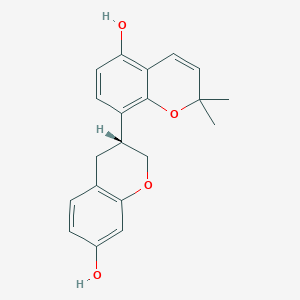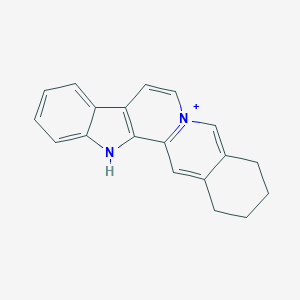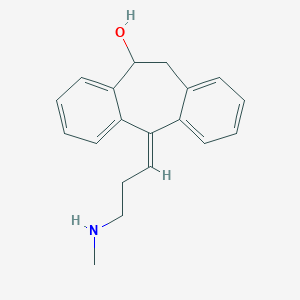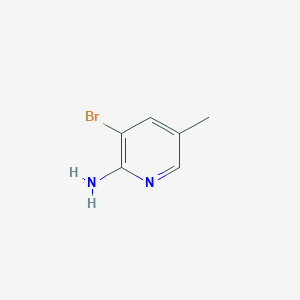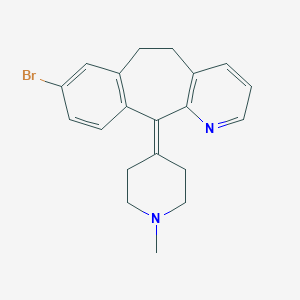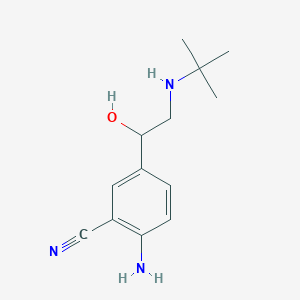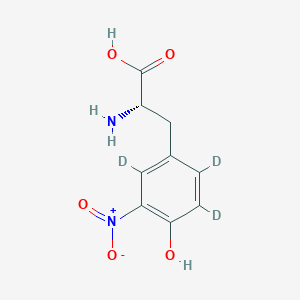
(2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like "(2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid" often involves multi-step synthetic routes, leveraging techniques such as the Lossen rearrangement for hydroxamic acids and ureas from carboxylic acids without racemization, showcasing a blend of efficiency and environmental consciousness (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like X-ray diffraction, highlighting the stereochemistry and crystallography of similar phenolic and nitro-substituted molecules (Chen et al., 2016). Such analyses are pivotal for understanding the 3D arrangement of atoms within the molecule, impacting its reactivity and interaction with biological systems.
Chemical Reactions and Properties
The molecule's reactivity has been explored through various chemical transformations, including acetylation, reduction, and condensation reactions. For instance, studies on similar frameworks have developed methods for creating a wide array of derivatives, affecting luminance and complex-forming capabilities, underscoring the molecule's versatile chemical behavior (Vasin et al., 2013).
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Synthesis of Novel Compounds : A study by Subudhi & Sahoo (2011) involved the synthesis of novel compounds similar in structure to (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid. These compounds were evaluated for their in vitro antioxidant, anti-inflammatory, and antiulcer activities, indicating potential medicinal applications.
Antimalarial Activity : In a study on antimalarial activity, Werbel et al. (1986) synthesized a series of compounds, which included structures analogous to (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid. These compounds demonstrated significant antimalarial potency in animal models.
Chemical Synthesis and Analysis
Solid-Phase Synthesis : Matiadis, Prousis, & Igglessi-Markopoulou (2009) developed an efficient solid-phase synthesis method for creating diverse 2-aminofuranones, a category to which the compound may belong. This method demonstrates the compound's potential in facilitating diverse chemical syntheses (Matiadis et al., 2009).
Synthesis of Fluorinated Derivatives : Monclus, Masson, & Luxen (1995) described an asymmetric synthesis method to create fluorinated derivatives of similar compounds, illustrating the compound's relevance in synthesizing structurally complex molecules (Monclus et al., 1995).
Biomedical Research
Polymeric Compound Modification : Aly & El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification has implications in biomedical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
Development of Antifungal Tripeptides : In a study by Flores-Holguín, Frau, & Glossman-Mitnik (2019), computational methods were used to study the chemical reactivity of antifungal tripeptides that have structural similarities to (2S)-2-Amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid. This highlights the compound's potential role in antifungal drug development (Flores-Holguín et al., 2019).
Safety And Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The nitro group can potentially make the compound explosive under certain conditions. Also, nitroaromatic compounds can be toxic, so exposure should be minimized.
Direcciones Futuras
Future research could involve studying the reactivity of this compound, its potential biological activity, and its behavior in NMR or mass spectrometry experiments due to the presence of deuterium atoms.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(2,3,6-trideuterio-4-hydroxy-5-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-UOCCHMHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[N+](=O)[O-])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-L-tyrosine-d3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

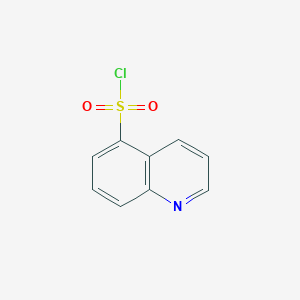
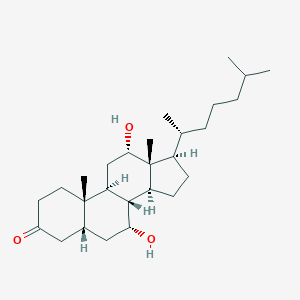
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)
![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)
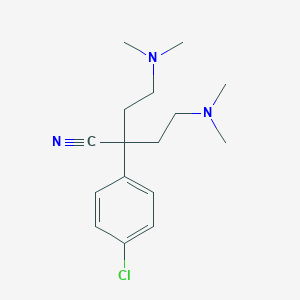
![Benzoic acid, 4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-, ethyl ester](/img/structure/B30749.png)
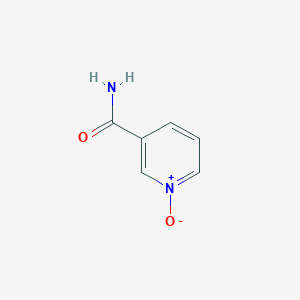
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
